molecular formula C23H18ClN3O B1225314 N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide

Cat. No. B1225314
M. Wt: 387.9 g/mol
InChI Key: WQYDOUFKOYQSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide is a benzodiazepine.

Scientific Research Applications

Anti-inflammatory Properties

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide and its derivatives have been studied for their anti-inflammatory effects. A study demonstrated that specific ligands related to this compound inhibited oedema formation in mice, suggesting an in vivo anti-inflammatory property (Torres et al., 1999).

Solubility Characteristics

Research on the solubility of related benzodiazepine compounds, including this one, has been conducted. Studies found that the solubility of these drugs increases with the addition of certain solvents, which is important for their formulation and effectiveness (Jouyban et al., 2010).

Binding and Pharmacological Effects

Several studies have focused on the binding properties and pharmacological effects of this compound. It has been shown to bind to peripheral benzodiazepine receptors with high affinity, suggesting a potential role in therapeutic applications (Le Fur et al., 1983).

Synthesis and Applications in Chemistry

The compound and its derivatives have been synthesized for various applications, including the study of their chemical properties and potential use in pharmaceuticals. For instance, one study described the catalyst-free synthesis of benzodiazepines, demonstrating the compound's relevance in green chemistry (Solan et al., 2014).

Antimycobacterial Screening

Research has also been conducted on the antimycobacterial properties of related benzodiazepine derivatives. One study identified a derivative with promising lead molecule properties against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticancer Potential

The benzodiazepine derivatives, including this compound, have been evaluated for their anticancer activities. A study synthesized and tested several derivatives against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

properties

Product Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide

InChI

InChI=1S/C23H18ClN3O/c1-15-21(16-11-13-18(24)14-12-16)22(26-20-10-6-5-9-19(20)25-15)27-23(28)17-7-3-2-4-8-17/h2-14,21H,1H3,(H,26,27,28)

InChI Key

WQYDOUFKOYQSSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide
Reactant of Route 2
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide
Reactant of Route 3
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide
Reactant of Route 4
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide
Reactant of Route 5
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide
Reactant of Route 6
N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide

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